molecular formula C6H12F3NO4 B13773415 DI(2-Hydroxyethyl)ammonium trifluoroacetate

DI(2-Hydroxyethyl)ammonium trifluoroacetate

Cat. No.: B13773415
M. Wt: 219.16 g/mol
InChI Key: CNWONESORNTVSL-UHFFFAOYSA-N
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Description

DI(2-Hydroxyethyl)ammonium trifluoroacetate is a chemical compound with the molecular formula C6H12F3NO4. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in research and experimental settings due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

DI(2-Hydroxyethyl)ammonium trifluoroacetate can be synthesized through the reaction of 2-hydroxyethylamine with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:

[ \text{2-Hydroxyethylamine} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} ]

The reaction is usually carried out in an aqueous medium at room temperature, with the pH adjusted to facilitate the formation of the ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

DI(2-Hydroxyethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

DI(2-Hydroxyethyl)ammonium trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of DI(2-Hydroxyethyl)ammonium trifluoroacetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups and the ammonium ion play crucial roles in these interactions, facilitating the compound’s reactivity and effectiveness in various applications. The trifluoroacetate group enhances the compound’s stability and solubility, making it suitable for use in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethylammonium acetate
  • 2-Hydroxyethylammonium chloride
  • 2-Hydroxyethylammonium sulfate

Uniqueness

DI(2-Hydroxyethyl)ammonium trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct properties such as increased stability and solubility compared to other similar compounds. This makes it particularly valuable in applications where these properties are essential.

Properties

Molecular Formula

C6H12F3NO4

Molecular Weight

219.16 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H11NO2.C2HF3O2/c6-3-1-5-2-4-7;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7)

InChI Key

CNWONESORNTVSL-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCO.C(=O)(C(F)(F)F)O

Origin of Product

United States

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